7-Chloroisoquinolin-6-ol
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Overview
Description
7-Chloroisoquinolin-6-ol is a heterocyclic aromatic organic compound It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
It is known that isoquinoline derivatives, which include 7-chloroisoquinolin-6-ol, have a wide range of biological activities . They are often used in the development of antimicrobial, antimalarial, and anticancer drugs . Therefore, the targets could be various enzymes or receptors involved in these diseases.
Mode of Action
It is known that isoquinoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or blocking receptor signaling, leading to changes in cellular processes .
Biochemical Pathways
Given its potential antimicrobial, antimalarial, and anticancer activities , it could be inferred that it may affect pathways related to cell growth, DNA replication, and protein synthesis.
Pharmacokinetics
It is known that the physicochemical properties of a compound, such as its lipophilicity and water solubility, can greatly impact its bioavailability .
Result of Action
Given its potential antimicrobial, antimalarial, and anticancer activities , it could be inferred that it may lead to cell death or inhibition of cell growth in the targeted organisms or cells.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoquinolin-6-ol typically involves the chlorination of isoquinolin-6-ol. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{Isoquinolin-6-ol} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This compound can participate in electrophilic substitution reactions, where the chlorine atom can be replaced by other substituents using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of isoquinolin-6-one derivatives.
Reduction: Formation of 7-chloroisoquinolin-6-amine.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Scientific Research Applications
7-Chloroisoquinolin-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antimalarial and antitumor agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of alkaloids and other bioactive compounds.
7-Chloroquinoline: Known for its antimalarial activity, used in the synthesis of chloroquine and other antimalarial drugs.
6-Hydroxyisoquinoline: Similar to 7-Chloroisoquinolin-6-ol but without the chlorine substituent, used in organic synthesis and as a building block for pharmaceuticals.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydroxyl group on the isoquinoline ring. This dual functionality allows for diverse chemical reactivity and potential for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
7-chloroisoquinolin-6-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-3-7-5-11-2-1-6(7)4-9(8)12/h1-5,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRSYCXBMSFOPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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